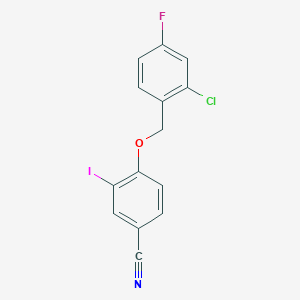

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile

Description

Properties

Molecular Formula |

C14H8ClFINO |

|---|---|

Molecular Weight |

387.57 g/mol |

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodobenzonitrile |

InChI |

InChI=1S/C14H8ClFINO/c15-12-6-11(16)3-2-10(12)8-19-14-4-1-9(7-18)5-13(14)17/h1-6H,8H2 |

InChI Key |

MDWDTIIBKHZSQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)OCC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-fluorobenzyl alcohol with 3-iodobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The iodo group can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving bases like sodium hydride or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Implications

Role of the 2-Chloro-4-Fluorobenzyl Group : Present in GM-90432 and WAY-252623, this substituent is associated with neurochemical modulation (serotonin, GABA) and nuclear receptor binding (LXR) . Its electron-withdrawing nature may enhance interactions with hydrophobic domains in proteins.

Impact of Iodine at Position 3 : The iodine atom in the target compound and 4-butyl-3-iodobenzoic acid introduces steric hindrance and heavy-atom effects, which could influence crystallography studies or binding specificity .

Benzonitrile Core vs. Alternative Scaffolds: Benzonitriles (e.g., methyl 4-cyano-3-fluorobenzoate) exhibit moderate polarity, whereas oxadiazolone or indazole cores (GM-90432, WAY-252623) may favor specific biological pathways .

Biological Activity

4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile, a compound with the molecular formula C16H13ClFINO, is gaining attention in medicinal chemistry due to its unique structural features, including the presence of halogens (chlorine and iodine) and a nitrile group. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound's structure includes a benzene ring substituted with a chlorobenzyl ether, an iodine atom, and a nitrile group. The presence of both chlorine and iodine enhances its reactivity compared to similar compounds, making it valuable for synthetic applications and biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClFINO |

| Molecular Weight | 387.58 g/mol |

| IUPAC Name | 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile |

| CAS Number | 1706430-98-9 |

Research indicates that 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile exhibits significant biological activity, particularly in cancer research. The compound may interact with specific enzymes or receptors involved in cellular pathways associated with cancer progression. Its mechanism of action could involve:

- Enzyme Inhibition : Compounds similar to this one have shown inhibitory effects on various tumor cell lines.

- Receptor Modulation : Potential interactions with receptors that regulate cell growth and survival pathways.

Anticancer Properties

Studies have demonstrated that related compounds exhibit notable anticancer properties. For instance, 4-Iodobenzonitrile has been investigated as a fluorogenic reagent in cancer therapies, suggesting that compounds with similar structures may also hold promise in oncology .

Case Study: Inhibitory Effects on Tumor Cell Lines

A study investigating the effects of structurally similar compounds revealed significant inhibition of proliferation in various cancer cell lines. The specific mechanisms were linked to the modulation of signaling pathways critical for cell survival and proliferation.

Other Biological Activities

In addition to anticancer effects, there is emerging evidence that 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile may possess antimicrobial properties. Research is ongoing to explore these avenues further.

Research Findings

A summary of key findings related to the biological activity of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodobenzonitrile includes:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibitory effects on tumor cell lines |

| Mechanism Exploration | Interaction with enzymes/receptors |

| Antimicrobial Potential | Ongoing research into broader applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.